REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[C:13]#[N:14])([O-])=O.[H][H]>ClCCCl.[Pd]>[NH2:1][C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[C:13]#[N:14]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C2=C(S1)C=CC=C2)C#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
After overnight stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash the catalyst by 1,2-dichloroethane several times
|
Type
|
CONCENTRATION
|
Details
|
Concentrate down to a residue, which
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(S1)C=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |